5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide
Overview
Description
The compound “5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been designed and synthesized as a potent phosphoinositide 3-kinase (PI3K) inhibitor .
Synthesis Analysis
The synthesis of this compound involves seven steps from commercially available substances . The process yields moderate to good results .Molecular Structure Analysis
The structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The compound exhibits potent PI3K inhibitory activity. The IC50 of a representative compound could reach 3.6 nm .Scientific Research Applications
Heterocyclic Compound Synthesis
- The compound is involved in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it is used in the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole, a process that involves the reaction of a related chloro compound with thiourea, highlighting its role in producing complex molecular structures with potential biological activity (Rozentsveig et al., 2011).
Structural Analysis and Docking Studies
- The compound's structural analogs have been studied extensively using methods like X-ray crystallography, providing detailed insights into their molecular structures. These studies are crucial for understanding how these compounds interact with biological targets. For instance, docking studies and crystal structure analysis of tetrazole derivatives, closely related to the compound , have been conducted to comprehend their interaction within the active site of enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).
Anticancer and Antimalarial Activities
- Variants of the compound have shown promising anticancer and antimalarial activities. For instance, novel thiazolo[3,2-a]pyrimidine derivatives containing the pyrazole group, similar in structure to the compound, exhibited significant anticancer activities against human prostate cancer PC-3 cells (Jin, 2015). Moreover, pyrazolopyridine-sulfonamide derivatives connected to benzenesulfonamide moieties demonstrated substantial in vitro activity against the chloroquine-resistant clone W2 of Plasmodium falciparum, indicating their potential as antimalarial agents (Silva et al., 2016).
Anticonvulsant Properties
- The compound and its derivatives have been explored for their anticonvulsant properties. For example, certain heterocyclic compounds containing a sulfonamide thiazole moiety, structurally related to the compound, have been synthesized and shown to exhibit protection against picrotoxin-induced convulsion, with some compounds offering significant anticonvulsive effects (Farag et al., 2012).
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
this compound interacts with PI3K, inhibiting its enzymatic activity . The compound’s sulfonamide functionality is important for its inhibitory activity . The compound binds to the kinase through key hydrogen bond interactions .
Biochemical Pathways
By inhibiting PI3K, this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival . The inhibition of PI3K leads to a decrease in AKT phosphorylation and subsequent downstream effects .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of PI3K, leading to a decrease in AKT phosphorylation . On a cellular level, this can result in reduced cell growth and proliferation .
Future Directions
Biochemical Analysis
Biochemical Properties
SMR000127208 has been found to interact with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s sulfonamide functionality was found to be important for its inhibitory activity against PI3K .
Cellular Effects
The effects of SMR000127208 on cells are primarily due to its interaction with PI3K. By inhibiting PI3K, SMR000127208 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, SMR000127208 exerts its effects through binding interactions with PI3K, leading to the inhibition of this enzyme . This inhibition can lead to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
Given its potent inhibitory activity against PI3K, it is likely that its effects on cellular function could be observed over extended periods .
Metabolic Pathways
Given its interaction with PI3K, it may influence pathways regulated by this enzyme .
Properties
IUPAC Name |
5-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S3/c17-13-7-8-14(23-13)25(21,22)20-11-5-3-10(4-6-11)15-19-12-2-1-9-18-16(12)24-15/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZKFARLCPMITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.